ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-5-12-10-14(18)17(16-12)13-8-6-11(7-9-13)15(19)20-4-2/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHKTGLZNAUIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by esterification. One common method includes the reaction of ethyl 4-bromobenzoate with 3-propyl-1H-pyrazol-5(4H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Scientific Research Applications
Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 4-(5-Allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate (C₂₃H₂₃N₃O₂)
- Structural Differences : Replaces the pyrazole core with a pyrimidine ring. Additional substituents include an allyl group at position 5, a methyl group at position 6, and a phenyl group at position 2 of the pyrimidine .
- Crystallography : Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.244 Å, b = 9.998 Å, c = 12.618 Å, and β = 76.65°. The pyrimidine and adjacent benzene rings exhibit near-coplanarity (dihedral angles <10°), facilitating π-π interactions .
- Bioactivity : Demonstrates strong inhibitory activity against phosphodiesterase 4 (PDE4), a therapeutic target for inflammatory diseases . This highlights the impact of heterocycle choice (pyrimidine vs. pyrazole) on bioactivity.
Ethyl 4-(Dimethylamino)benzoate
- Structural Differences: Replaces the pyrazolyl group with a dimethylamino (-N(CH₃)₂) substituent .
- Reactivity in Resins: Exhibits a higher degree of conversion in resin cements compared to methacrylate-based amines, attributed to its electron-donating dimethylamino group. Physical properties (e.g., hardness, solubility) are superior to those of resins with 2-(dimethylamino) ethyl methacrylate .
- Role of Substituents: The dimethylamino group enhances reactivity via resonance stabilization, whereas the pyrazolyl group in the target compound may confer rigidity or hydrogen-bonding capabilities.
Isopropyl 4-{4-[3-(2-Furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate (C₂₁H₂₀N₂O₄)
- Structural Differences : Features an isopropyl ester (vs. ethyl) and a furyl-propenylidene substituent on the pyrazole ring .
- Molar Mass and Solubility : Higher molar mass (364.39 g/mol vs. 275.32 g/mol) due to the furyl and propenylidene groups. The bulkier isopropyl ester may reduce solubility in polar solvents compared to the ethyl ester in the target compound .
Key Comparative Data
Discussion of Structural and Functional Trends
Heterocycle Impact : Pyrimidine derivatives (e.g., C₂₃H₂₃N₃O₂) exhibit distinct bioactivity (e.g., PDE4 inhibition) due to their nitrogen-rich aromatic systems, which favor enzyme binding . In contrast, pyrazole-based compounds may prioritize hydrogen-bonding interactions via their NH groups.
Ester Group Influence : Ethyl esters generally offer better solubility in organic solvents than bulkier analogs (e.g., isopropyl), though the latter may improve thermal stability .
Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance reactivity in polymerization reactions , while hydrophobic chains (e.g., propyl) may improve lipid membrane penetration in drug design.
Biological Activity
Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately . The compound features a benzoate ester group and a pyrazole ring, contributing to its unique chemical properties.
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This inhibition can lead to anti-inflammatory effects .
- Anticancer Activity : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells by interacting with various cellular pathways. This compound has shown potential against several cancer cell lines .
Antimicrobial Properties
Studies have demonstrated that pyrazole derivatives exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been supported by in vitro studies showing reduced production of inflammatory mediators in response to stimuli such as lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Recent research highlights the compound's anticancer potential. A study reported significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer). The IC50 values ranged from 3.79 µM to 42.30 µM, indicating a promising therapeutic index for further development .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Ethyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate | Structure | 12.50 | Anticancer |
| Ethyl 4-(3-phenyloxy)-5(4H)-pyrazolone | Structure | 42.30 | Antimicrobial |
| Ethyl 4-(3-propoxy)-5(4H)-pyrazolone | Structure | 26.00 | Anti-inflammatory |
This table illustrates that while all compounds share a similar core structure, their substituents significantly influence their biological activities.
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of this compound:
- Anticancer Study : A recent study demonstrated that this compound induced apoptosis in MCF7 cells through mitochondrial pathways. The study highlighted the role of reactive oxygen species (ROS) in mediating these effects .
- Inflammation Model : In an animal model of arthritis, administration of this compound significantly reduced swelling and pain compared to control groups .
Q & A
Q. What are the common synthetic routes for ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. A key step involves forming the pyrazole ring through cyclization under reflux conditions in ethanol or dioxane. For example, hydrazine hydrate reacts with a substituted chalcone derivative (e.g., (E)-3-(4-substituted phenyl)-1-phenylprop-2-en-1-one) to yield the dihydropyrazole core. The ester group is introduced via coupling reactions or direct esterification .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrazole ring substitution pattern and ester functionality. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography resolves stereochemical ambiguities, particularly in diastereomeric mixtures .
Q. What reaction conditions optimize the synthesis yield?
Solvent choice (e.g., ethanol, dioxane), temperature (80–100°C), and reaction time (6–12 hours) significantly impact yield. Catalytic acids (e.g., acetic acid) or bases (e.g., triethylamine) may enhance cyclization efficiency. Post-synthetic purification via recrystallization (DMF/EtOH mixtures) improves purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) often arise from impurities or tautomeric equilibria in the pyrazole ring. Combining 2D NMR (COSY, HSQC) with computational modeling (DFT calculations) clarifies structural assignments. Cross-validation with X-ray crystallography is recommended for ambiguous cases .
Q. What methodologies elucidate the biological mechanism of action for this compound?
In vitro assays (e.g., enzyme inhibition studies using purified kinases or cyclooxygenases) identify molecular targets. Molecular docking simulations predict binding affinities to proteins like COX-2 or EGFR. In vivo studies in rodent models assess pharmacokinetics (e.g., bioavailability via LC-MS/MS) and toxicity profiles (LD₅₀ determination) .
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
A fractional factorial design can systematically evaluate variables (temperature, solvent polarity, stoichiometry). For instance, reducing excess hydrazine hydrate (from 1.5 equiv. to 1.1 equiv.) decreases hydrazide byproducts. Monitoring via thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progress .
Q. What strategies improve the compound’s metabolic stability for therapeutic applications?
Structural modifications, such as replacing the ethyl ester with a methyl group or introducing electron-withdrawing substituents (e.g., -CF₃) on the benzene ring, reduce esterase-mediated hydrolysis. In vitro microsomal assays (human liver microsomes) quantify metabolic half-life changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
